[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride
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Overview
Description
[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride is an organic compound that features a fluorinated phenyl ring and a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Fluorinated Phenyl Ring: The starting material, a fluorinated benzene derivative, undergoes a halogenation reaction to introduce the fluorine atom.
Introduction of the Dioxaborolane Group: The fluorinated benzene derivative is then subjected to a borylation reaction using a boronic acid or boronate ester to introduce the dioxaborolane group.
Hydrazine Formation: The intermediate compound is then reacted with hydrazine to form the hydrazine derivative.
Hydrochloride Formation: Finally, the hydrazine derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced forms such as amines.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions due to its unique chemical properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. It has shown promise in preliminary studies for its anticancer and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and dioxaborolane group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid: Similar structure but with an acetic acid group instead of a hydrazine group.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a benzoate group.
Uniqueness
[2-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine hydrochloride is unique due to the presence of both the hydrazine and dioxaborolane groups, which confer distinct reactivity and binding properties. This makes it particularly versatile for various applications in synthesis, research, and industry.
Properties
IUPAC Name |
[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFN2O2.ClH/c1-11(2)12(3,4)18-13(17-11)8-5-6-9(14)10(7-8)16-15;/h5-7,16H,15H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOXDNWZKYYQKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)NN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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